molecular formula C14H19N3O2S B6472086 2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide CAS No. 2640836-14-0

2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide

Cat. No.: B6472086
CAS No.: 2640836-14-0
M. Wt: 293.39 g/mol
InChI Key: YJSUJWUVMBENQP-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide features a thiophene core substituted at the 5-position with a 1-methylpyrazole moiety, linked via an ethyl chain to an acetamide group with an ethoxy substituent.

Properties

IUPAC Name

2-ethoxy-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-3-19-10-14(18)15-7-6-12-4-5-13(20-12)11-8-16-17(2)9-11/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSUJWUVMBENQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=CC=C(S1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines a thiophene-pyrazole heterocyclic system with an ethoxyacetamide side chain . Below is a comparison with structurally related analogs from the evidence:

Table 1: Structural Comparison

Compound Name / ID Core Heterocycle(s) Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thiophene + Pyrazole Ethoxyacetamide, Ethyl linker ~349.43* N/A
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Thiophene + Triazole Allyl, Ethoxyphenyl, Thioacetamide 454.57 N/A
Compound 9 () Thiazolidinone + Chlorobenzylidene 4-Methoxyphenyl, Thioxoacetamide ~461.95 186–187
Compound 10 () Thiazolidinone + Indole Phenyl, Thioxoacetamide ~438.50 206–207
Hotsulia et al. (2019) 4H-1,2,4-Triazole + Pyrazole Methylthio, Phenyl, Thioacetamide ~400.45 165–167

*Calculated based on molecular formula.

Key Observations:

  • Heterocyclic Diversity: The target compound’s thiophene-pyrazole system differs from triazole-thiophene () or thiazolidinone-indole () cores, which may influence electronic properties and binding interactions.
  • Substituent Effects : The ethoxy group in the target compound likely enhances lipophilicity compared to methoxy (Compound 9) or nitro (Compound 12) substituents .

Solubility and Stability

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound may improve solubility in organic solvents compared to methoxy (Compound 9) or nitro (Compound 12) groups .
  • Thiophene vs. Thiazolidinone: Thiophene’s aromaticity confers greater stability than thiazolidinone’s lactam ring, which is prone to hydrolysis .

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